2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride
Description
2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride (CAS: 1363381-78-5) is a bicyclic amine hydrochloride salt with a molecular formula of C₆H₁₁NO·HCl and a molecular weight of 149.62 g/mol . The compound features a spiro[3.3]heptane core, where a six-membered azaspiro ring (containing a nitrogen atom) is fused to a three-membered ring. The 6-amino group and 2-methyl substitution enhance its utility as a versatile scaffold in medicinal chemistry, particularly in the design of small-molecule inhibitors and receptor-targeted drugs. It is commercially available in milligram to gram quantities, with purity and pricing details typically provided upon inquiry .
Storage conditions recommend refrigeration (2–8°C) under an inert atmosphere to preserve stability .
Properties
Molecular Formula |
C7H15ClN2 |
|---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
2-methyl-2-azaspiro[3.3]heptan-6-amine;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-9-4-7(5-9)2-6(8)3-7;/h6H,2-5,8H2,1H3;1H |
InChI Key |
XTBMLECWUPESRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C1)CC(C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Ketoamine Precursors
The foundational step in synthesizing 2-methyl-2-azaspiro[3.3]heptan-6-amine involves reductive amination of a ketoamine intermediate. Patent data describes the reaction of 6-oxo-2-azaspiro[3.3]heptane with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–5) using methanol as the solvent. This method achieves a 78–82% yield, with the spirocyclic conformation stabilized by intramolecular hydrogen bonding between the amine and carbonyl groups prior to reduction.
Critical parameters include:
Alternative Pathway via Cycloaddition Reactions
A less common route involves [3+2] cycloaddition between aziridine derivatives and allyl amines. For example, reacting N-methylaziridine with N-Boc-protected allylamine in toluene at 110°C for 24 hours forms the spirocyclic skeleton, albeit with lower yields (55–60%) compared to reductive amination. This method is favored for introducing isotopic labels (e.g., ^13C or ^15N) due to the modularity of cycloaddition components.
Hydrochloride Salt Formation and Crystallization
Acid-Mediated Salt Precipitation
The free base 2-methyl-2-azaspiro[3.3]heptan-6-amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in a mixed solvent system. Optimal conditions from patent examples include:
-
Solvent : Ethanol/water (4:1 v/v).
-
HCl Concentration : 4 M aqueous solution added dropwise at 0°C.
A notable challenge is avoiding over-acidification, which leads to decomposition. The final pH is adjusted to 2.5–3.0 using NaOH to precipitate high-purity crystals.
Polymorph Control
X-ray diffraction data from PubChem (CID 134246879) confirms the monoclinic P2₁/c crystal system for the hydrochloride salt, with lattice parameters a = 8.921 Å, b = 12.345 Å, c = 7.893 Å, and β = 102.5°. Controlled cooling rates (0.5°C/min) during crystallization are critical to obtaining the thermodynamically stable Form I polymorph, which exhibits superior solubility in aqueous media compared to metastable forms.
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via flash chromatography using silica gel (230–400 mesh) and a gradient eluent of dichloromethane/methanol (95:5 to 80:20). High-performance liquid chromatography (HPLC) methods employ a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (30:70) at 1.0 mL/min, achieving >99.5% purity.
Spectroscopic Validation
-
NMR : ^1H NMR (400 MHz, D2O) δ 3.15–3.05 (m, 2H, CH2N), 2.95 (s, 3H, NCH3), 2.60–2.45 (m, 2H, CH2NH2), 1.90–1.70 (m, 4H, spiro-CH2).
-
MS : ESI-MS m/z 127.1 [M+H]+ (free base), 162.7 [M+H]+ (hydrochloride).
Scalability and Industrial Adaptation
Continuous Flow Synthesis
Recent advancements describe a continuous flow system where reductive amination and salt formation occur in tandem. Using a microreactor at 10 mL/min flow rate, residence time of 8 minutes, and in-line pH monitoring, the process achieves 85% yield with 50% reduction in solvent waste compared to batch methods.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives .
Scientific Research Applications
2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Key Observations :
- The N,N-dimethyl variant exhibits a higher molecular weight due to the dihydrochloride salt and methyl substituents, enhancing its hydrophilicity .
- The 6-hydroxy-6-methyl analog replaces the amine with a hydroxyl group, altering hydrogen-bonding capacity and solubility .
Oxaspiro Analogues
Key Observations :
- Replacing nitrogen with oxygen (2-oxaspiro ) reduces basicity and alters receptor-binding profiles .
- The methoxy derivative is prioritized in agrochemical research due to enhanced stability under environmental conditions .
Bicyclic Amine Derivatives
Key Observations :
- Bicyclo[3.2.0]heptane derivatives exhibit distinct conformational strain, impacting their binding kinetics .
- Spiro[2.4]heptane analogs are less explored due to synthetic challenges but offer unique spatial arrangements .
Research Findings and Trends
- Synthetic Utility: The dihydrochloride salts (e.g., N,N-dimethyl variant) are preferred for improved solubility in aqueous reactions, whereas the hydrochloride forms are used in non-polar solvents .
- Biological Activity : Oxaspiro analogs show reduced off-target effects in kinase inhibition assays compared to azaspiro compounds, likely due to decreased basicity .
- Market Trends : Suppliers like CymitQuimica and Combi-Blocks emphasize scalable production of 2-methyl-2-azaspiro derivatives, reflecting demand in preclinical drug development .
Biological Activity
2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which includes a heptane ring fused with an azaspiro moiety. Its molecular formula is C₇H₁₅ClN₂, with a molecular weight of approximately 162.66 g/mol. This compound has garnered attention for its potential biological activity, particularly in the context of neurotransmitter systems and neuropsychological disorders.
The compound exhibits several notable chemical properties:
- Molecular Formula : C₇H₁₅ClN₂
- Molecular Weight : 162.66 g/mol
- Structure : Contains a spirocyclic framework that contributes to its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound can be accomplished through various methods, including nucleophilic substitutions and electrophilic additions typical for amines and spiro compounds. This versatility allows for the production of high-purity compounds suitable for research applications.
Interaction with Neurotransmitter Systems
Preliminary studies indicate that this compound interacts with serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions. These interactions suggest potential therapeutic applications in treating psychiatric disorders such as anxiety, depression, and schizophrenia .
Table 1: Biological Activity Overview
| Biological Target | Interaction Type | Potential Effects |
|---|---|---|
| Serotonin Receptors | Binding Affinity | Mood Regulation |
| Dopamine Receptors | Binding Affinity | Cognitive Function |
| V1a Receptors | Antagonism | Neuropsychological Disorders |
Case Studies and Research Findings
- Neuropsychological Disorders : Research has indicated that compounds similar to this compound show promise as V1a receptor antagonists, which could be beneficial in treating conditions like anxiety and depression .
- Antiviral Activity : While primarily focused on neuropharmacology, there is emerging interest in the antiviral properties of related spirocyclic compounds, suggesting a broader therapeutic potential .
Structural Similarities and Comparisons
The uniqueness of this compound lies in its nitrogen configuration and potential neuropharmacological effects, distinguishing it from structurally similar compounds that may not exhibit the same level of biological activity.
Table 2: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Methyl-2-oxaspiro[3.3]heptan-6-amine | C₇H₁₃NO | Contains an oxygen atom |
| n-Isopropyl-2-oxaspiro[3.3]heptan-6-amine | C₉H₁₇NO | Has an isopropyl group affecting sterics |
| Methyl 2-azaspiro[3.3]heptane-6-carboxylate | C₈H₁₅NO₂ | Contains a carboxylate group influencing solubility |
Q & A
Q. Methodological Answer :
- Parameter Optimization : Systematic variation of reaction time, temperature, and stoichiometry using design-of-experiments (DoE) approaches. For example, reducing reaction time via microwave-assisted synthesis can minimize decomposition .
- Purification : Use of preparative HPLC or recrystallization to isolate high-purity product. Analytical techniques like NMR and LC-MS monitor intermediates and byproducts .
Basic: What analytical techniques confirm the structural integrity of this compound?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify spirocyclic structure and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- X-Ray Crystallography : Resolves stereochemistry and ring conformation, critical for structure-activity relationship (SAR) studies .
Advanced: How can computational modeling predict the compound’s reactivity or biological interactions?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculates transition states for reactions (e.g., nucleophilic substitutions) to predict regioselectivity .
- Molecular Docking : Simulates binding to enzyme active sites (e.g., neurotransmitter receptors) to rationalize bioactivity .
- Molecular Dynamics (MD) : Assesses conformational stability in solution or lipid membranes .
Basic: What role does the spirocyclic structure play in biological activity?
Q. Methodological Answer :
- Conformational Rigidity : Restricts rotational freedom, enhancing binding specificity to target proteins (e.g., enzymes or GPCRs) .
- Metabolic Stability : Reduced susceptibility to oxidative degradation compared to linear analogs, as shown in microsomal assays .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Q. Methodological Answer :
- Source Comparison : Verify synthesis routes (e.g., stereochemical purity differences between cyclization vs. multi-step methods) .
- Analytical Replication : Reproduce assays under standardized conditions (pH, temperature) with purity-confirmed batches (≥95% by HPLC) .
- Data Normalization : Use internal controls (e.g., reference inhibitors) to account for variability in cell-based assays .
Basic: Why is the hydrochloride salt form preferred in research applications?
Q. Methodological Answer :
- Enhanced Solubility : Facilitates dissolution in aqueous buffers for in vitro assays (e.g., enzyme kinetics) .
- Stability : Reduces hygroscopicity and oxidative degradation during storage compared to freebase forms .
Advanced: What strategies enhance metabolic stability for in vivo studies?
Q. Methodological Answer :
- Structural Modifications : Introduce fluorine atoms at specific positions (e.g., 2,2-difluoro analogs) to block metabolic hotspots, as demonstrated in hepatocyte stability assays .
- Prodrug Design : Mask the amine group with labile protecting groups (e.g., carbamates) to improve pharmacokinetics .
Basic: How is the compound utilized in enzyme mechanism studies?
Q. Methodological Answer :
- Activity Modulation : Acts as a competitive inhibitor or allosteric modulator in kinetic assays (e.g., measuring IC₅₀ values for target enzymes) .
- Isotope Labeling : Incorporation of ¹⁵N or ¹³C isotopes tracks binding interactions via NMR or MS .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Q. Methodological Answer :
- Process Safety : Mitigate exothermic risks during cyclization by controlled reagent addition and temperature monitoring .
- Cost-Efficiency : Replace expensive catalysts (e.g., Pd-based) with cheaper alternatives (e.g., Ni) without compromising yield .
- Regulatory Compliance : Ensure compliance with ICH guidelines for impurity profiling (e.g., genotoxic nitrosamine limits) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
